(E)-methyl 3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylate
Description
Properties
IUPAC Name |
methyl (E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO3/c1-23-15(22)9(8-21)6-11-3-5-14(24-11)12-7-10(16(18,19)20)2-4-13(12)17/h2-7H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFNSZJVGUGCMJ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-methyl 3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylate typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution on the Phenyl Ring:
Coupling Reaction: The furan and substituted phenyl rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Cyanoacrylate Group: The final step involves the Knoevenagel condensation of the coupled product with cyanoacetic acid or its derivatives under basic conditions to form the cyanoacrylate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The phenyl ring’s chlorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Furan-2,3-diones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for imaging and studying biological processes.
Industry:
Adhesives: Cyanoacrylates are well-known for their use in fast-setting adhesives, and this compound could be explored for similar applications with enhanced properties.
Coatings: Its chemical stability and reactivity make it suitable for developing specialized coatings.
Mechanism of Action
The mechanism by which (E)-methyl 3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylate exerts its effects depends on its application:
Catalysis: As a ligand, it coordinates with metal centers, influencing the electronic environment and facilitating catalytic cycles.
Biological Activity: If used in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate
- Molecular formula: C₁₃H₁₀F₃NO₂ (MW: 269.22 g/mol).
- Key differences: Lacks the furan ring and chloro substituent.
- Applications : Primarily used as a synthetic intermediate for heterocyclic compounds due to its simpler structure .
(E)-Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate
- Molecular formula: C₁₆H₁₁ClNO₄ (MW: 316.71 g/mol).
- Key differences : Substitutes the 2-chloro-5-CF₃ group with a 3-chloro-4-methoxyphenyl moiety. The methoxy (-OCH₃) group is electron-donating, reducing electrophilicity compared to the target compound’s CF₃ group .
- Applications : Explored in materials science for its altered electronic properties .
Functional Group Modifications
(E)-3-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide
- Molecular formula : C₂₁H₁₁ClF₄N₂O₂ (MW: 434.77 g/mol).
- Key differences : Replaces the methyl ester with a 4-fluorophenyl amide (-NH-C₆H₄F). The amide group enhances hydrogen-bonding capacity, improving target specificity in pharmacological contexts .
- Applications : Investigated as a kinase inhibitor due to its enhanced binding affinity .
Core Structure Alterations
5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran
- Molecular formula : C₁₅H₁₁ClO₃S (MW: 306.76 g/mol).
- Key differences : Benzofuran core (fused benzene-furan) with a sulfonyl (-SO₂) group. The sulfonyl group increases polarity and acidity compared to the target compound’s acrylate ester .
- Applications : Used in organic electronics for its planar structure and charge-transport properties .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Electrophilicity and Reactivity : The trifluoromethyl group in the target compound enhances electrophilicity at the acrylate β-carbon, facilitating nucleophilic attacks in cycloaddition reactions . Methoxy-substituted analogs (e.g., ) exhibit reduced reactivity due to electron donation .
- Biological Activity: The chloro-trifluoromethylphenyl group in the target compound improves pesticidal efficacy by resisting metabolic degradation, a trait less pronounced in ethyl ester analogs .
- Solid-State Conformation: X-ray studies of related cyanoacrylates (e.g., ) reveal planar geometries optimal for π-π stacking, critical for agrochemical formulation stability .
Biological Activity
(E)-methyl 3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylate is a complex organic compound notable for its unique structural features, including a furan ring and a cyanoacrylate moiety. Its molecular formula is C₁₅H₁₂ClF₃N₂O₂, which indicates the presence of chlorine and trifluoromethyl groups that contribute to its chemical reactivity and potential biological activity. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and interaction studies.
Structure and Properties
The compound's structure includes:
- Furan ring : A five-membered aromatic ring contributing to the compound's electronic properties.
- Cyanoacrylate group : Known for its adhesive properties, this group plays a significant role in the compound's biological interactions.
- Chloro and trifluoromethyl substituents : These groups enhance the compound's reactivity and selectivity in biological systems.
Pharmacological Potential
Research into compounds with similar structures suggests that this compound may exhibit various pharmacological effects, including:
- Anti-inflammatory activity : The presence of electron-withdrawing groups like trifluoromethyl can enhance the biological potency of compounds, potentially leading to anti-inflammatory effects.
- Anticancer properties : Preliminary computer-aided predictions indicate that this compound may interact with targets involved in cancer pathways.
A study utilizing computer-aided drug design tools like PASS (Prediction of Activity Spectra for Substances) has suggested possible interactions with various receptors and enzymes, providing insights into its therapeutic effects and toxicity profiles.
Synthesis Methods
The synthesis of this compound can be achieved through several methods that require careful control of reaction conditions to optimize yield and purity. Common methods include:
- Condensation reactions involving furan derivatives and cyanoacrylates.
- Substitution reactions where chloro and trifluoromethyl groups are introduced to enhance reactivity.
Comparative Analysis
To better understand the significance of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Contains furan ring, cyanoacrylate group | Unique trifluoromethyl and chloro substituents |
| Methyl 3-cyanoacrylate | Simple cyanoacrylate | Lacks furan ring; less complex |
| Trifluoromethyl-substituted phenolic compounds | Enhanced biological activity | Variability in substituents affects potency |
| Furan-based derivatives | Diverse reactivity | Structural diversity leads to varied applications |
This table highlights how this compound stands out due to its unique combination of functional groups and structural complexity, potentially leading to novel applications in various fields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-methyl 3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Core Furan Formation : Couple 2-chloro-5-(trifluoromethyl)phenyl groups to furan precursors using Suzuki-Miyaura cross-coupling or Ullmann reactions. Catalysts like Pd(PPh₃)₄ and bases (e.g., K₂CO₃) are critical for regioselectivity .
Cyanoacrylate Introduction : React the furan intermediate with methyl cyanoacrylate under acidic or basic conditions. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact stereochemical outcomes (E/Z selectivity) .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients). Final yields typically range from 45–65% .
Q. How can the crystal structure and intermolecular interactions of this compound be characterized?
- Methodological Answer :
- X-ray Diffraction (XRD) : Single-crystal XRD reveals planar furan-phenyl stacking and hydrogen-bonding networks. For example, carboxyl groups in analogous structures form O-H⋯O hydrogen bonds, creating centrosymmetric dimers .
- Key Parameters : Use Bruker SMART CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å). Refinement software (e.g., SHELXL) resolves R-values < 0.05 for high accuracy .
- Data Interpretation : Analyze packing diagrams (e.g., Mercury software) to identify π-π interactions between aromatic rings, which stabilize the lattice .
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl δ ~ -60 ppm in ¹⁹F NMR). Coupling constants (J = 12–16 Hz) confirm E-configuration of the cyanoacrylate group .
- FT-IR : Cyano (C≡N) stretches appear at 2200–2250 cm⁻¹; ester carbonyl (C=O) at 1700–1750 cm⁻¹ .
- HPLC-MS : Use C18 columns (ACN/H₂O mobile phase) with ESI+ for molecular ion detection (expected [M+H]+ ~ 400–410 m/z) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-chloro-5-(trifluoromethyl)phenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The chloro and trifluoromethyl groups at positions 2 and 5 create steric bulk, slowing coupling kinetics. Use bulky ligands (e.g., SPhos) to enhance catalyst turnover .
- Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the phenyl ring, requiring stronger bases (e.g., Cs₂CO₃) to activate boronic acid partners in Suzuki reactions .
- Case Study : In analogous benzofuran derivatives, substituent positioning alters reaction rates by 30–50% .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s biological activity?
- Methodological Answer :
- Docking vs. Assays : If MD simulations predict strong binding to a target (e.g., kinases) but in vitro assays show low activity, verify:
Solubility : Use DMSO stock solutions ≤1% to avoid aggregation.
Metabolite Stability : Test against liver microsomes (e.g., human CYP450 isoforms) to assess metabolic degradation .
- Data Reconciliation : Apply QSAR models to refine computational parameters (e.g., logP adjustments for trifluoromethyl groups) .
Q. How can computational modeling guide the design of derivatives with enhanced photostability or reduced toxicity?
- Methodological Answer :
- DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to predict UV-Vis absorption. Electron-deficient trifluoromethyl groups reduce HOMO-LUMO gaps, increasing photoreactivity .
- ADMET Predictors : Tools like SwissADME estimate bioavailability (e.g., high logP >4 may require PEGylation for aqueous solubility) .
- Toxicity Mitigation : Replace chloro groups with less toxic substituents (e.g., methoxy) while maintaining steric profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
